![molecular formula C21H16BrClN2OS B4990385 N-[(4-bromo-2-chlorophenyl)carbamothioyl]-2,2-diphenylacetamide](/img/structure/B4990385.png)
N-[(4-bromo-2-chlorophenyl)carbamothioyl]-2,2-diphenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-bromo-2-chlorophenyl)carbamothioyl]-2,2-diphenylacetamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a bromo and chloro substituent on the phenyl ring, along with a carbamothioyl group and a diphenylacetamide moiety. Its unique structure makes it an interesting subject for studies in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromo-2-chlorophenyl)carbamothioyl]-2,2-diphenylacetamide typically involves the reaction of 4-bromo-2-chloroaniline with thiophosgene to form the corresponding isothiocyanate. This intermediate is then reacted with 2,2-diphenylacetic acid in the presence of a base, such as triethylamine, to yield the final product. The reaction conditions often include refluxing in an appropriate solvent, such as dichloromethane or toluene, to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[(4-bromo-2-chlorophenyl)carbamothioyl]-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The bromo and chloro substituents on the phenyl ring can participate in nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in dry ether or tetrahydrofuran.
Substitution: Sodium methoxide, potassium tert-butoxide; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted phenyl derivatives
Aplicaciones Científicas De Investigación
N-[(4-bromo-2-chlorophenyl)carbamothioyl]-2,2-diphenylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential antimicrobial and antiproliferative properties. Studies have shown promising activity against certain bacterial and fungal species, as well as cancer cell lines.
Medicine: Explored for its potential use in drug development, particularly in the design of new antimicrobial and anticancer agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-[(4-bromo-2-chlorophenyl)carbamothioyl]-2,2-diphenylacetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific active sites, inhibiting the function of target proteins. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects. Molecular docking studies have shown that the compound can effectively bind to various protein targets, supporting its potential as a lead compound for drug development.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-bromophenyl)-2-chlorobenzamide
- N-(4-bromophenyl)thiazol-2-yl-2-chloroacetamide
- 2-bromo-N-(4-chlorophenyl)acetamide
Uniqueness
N-[(4-bromo-2-chlorophenyl)carbamothioyl]-2,2-diphenylacetamide stands out due to its unique combination of substituents and functional groups, which confer distinct chemical and biological properties
: NIST Chemistry WebBook : BMC Chemistry : ChemSpider
Propiedades
IUPAC Name |
N-[(4-bromo-2-chlorophenyl)carbamothioyl]-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrClN2OS/c22-16-11-12-18(17(23)13-16)24-21(27)25-20(26)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19H,(H2,24,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHDZZOKSIOGXLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(=S)NC3=C(C=C(C=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

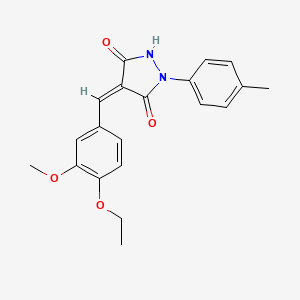
![1-[(2,6-Difluorophenyl)methyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4990314.png)
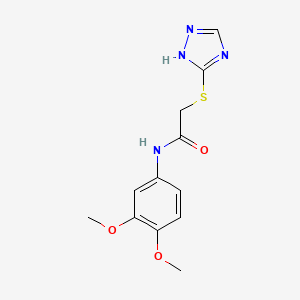
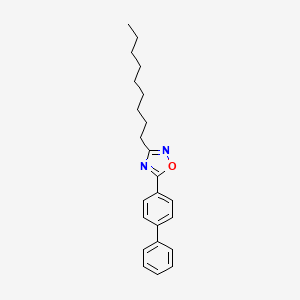
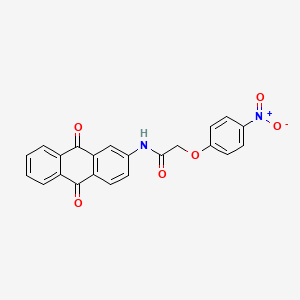
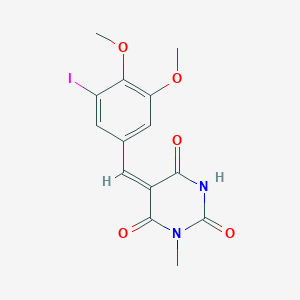
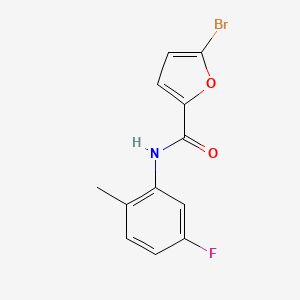
![5-[(3-Chloro-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B4990366.png)
![2-fluoro-N-[2,2,2-trichloro-1-({[(2-iodophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B4990378.png)
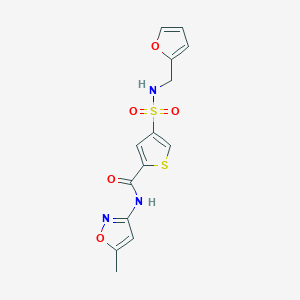
![1-methyl-3-nitro-4-[4-(2-pyridinyl)-1-piperazinyl]-2(1H)-quinolinone](/img/structure/B4990409.png)
![methyl 5-[(4H-1,2,4-triazol-3-ylthio)methyl]-2-furoate](/img/structure/B4990414.png)
![N-{1-[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B4990419.png)
